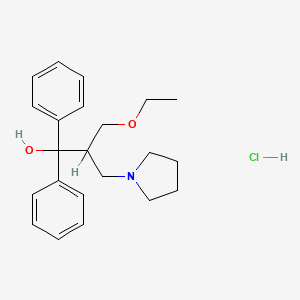![molecular formula C12H10O B14679002 Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[541]dodeca-1(11),2,5,7,9-pentaen-4-one is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its multiple double bonds and the presence of a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps may include oxidation and functional group modifications to introduce the ketone group at the desired position.
Industrial Production Methods
Industrial production of this compound, if required in large quantities, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The double bonds and the ketone group can be reduced to form saturated or partially saturated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., Grignard reagents) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and the behavior of bicyclic systems.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its pharmacological potential, particularly in drug design and development.
Industry: It may find use in the synthesis of advanced materials, such as polymers or specialty chemicals.
Mecanismo De Acción
The mechanism by which Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic system and the electron distribution in the double bonds and ketone group. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide
- Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaene
Uniqueness
Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one is unique due to its specific arrangement of double bonds and the presence of a ketone group. This structural configuration imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar bicyclic compounds.
Propiedades
Fórmula molecular |
C12H10O |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one |
InChI |
InChI=1S/C12H10O/c13-12-7-5-10-3-1-2-4-11(9-10)6-8-12/h1-8H,9H2 |
Clave InChI |
RWWZETHJYZXSMA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C1C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)







![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
